1,1'-Bis(pyridin-4-ylmethyl)-1H,1'h-2,2'-biimidazole
Description
1,1'-Bis(pyridin-4-ylmethyl)-1H,1'H-2,2'-biimidazole (CAS: 1079311-38-8) is a biimidazole derivative featuring pyridylmethyl substituents at the 1,1'-positions of the imidazole rings. This compound belongs to a class of nitrogen-rich heterocycles with applications in coordination chemistry, catalysis, and materials science due to its ability to act as a multidentate ligand. The pyridylmethyl groups enhance electronic delocalization and provide additional coordination sites, distinguishing it from simpler biimidazole analogs .
Properties
IUPAC Name |
4-[[2-[1-(pyridin-4-ylmethyl)imidazol-2-yl]imidazol-1-yl]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-5-19-6-2-15(1)13-23-11-9-21-17(23)18-22-10-12-24(18)14-16-3-7-20-8-4-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQWYFDWEZWEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=CN=C2C3=NC=CN3CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole typically involves the reaction of pyridin-4-ylmethyl halides with 2,2’-biimidazole under basic conditions. One common method involves the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination complexes with metal ions such as copper, nickel, and zinc.
Substitution Reactions: The pyridin-4-ylmethyl groups can undergo substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The biimidazole core can participate in redox reactions.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., copper(II) chloride, nickel(II) acetate) in solvents like ethanol or acetonitrile.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with varying stoichiometries.
Substituted Derivatives: Compounds with modified pyridin-4-ylmethyl groups.
Oxidized or Reduced Biimidazole Derivatives: Products resulting from redox reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of biimidazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacteria and fungi.
| Compound | Activity | MIC (μg/ml) |
|---|---|---|
| Compound A | Antibacterial against S. typhi | 50 |
| Compound B | Antifungal against C. albicans | 250 |
These findings suggest that 1,1'-Bis(pyridin-4-ylmethyl)-1H,1'H-2,2'-biimidazole could be developed into a potent antimicrobial agent through structural modifications to enhance efficacy against resistant strains .
Antiviral Properties
The compound has also been studied for its antiviral potential. In vitro assays have demonstrated that similar biimidazole derivatives can inhibit viral replication effectively. For example:
| Study | Virus Targeted | EC (nM) |
|---|---|---|
| Study A | Hepatitis C | 3.0 |
| Study B | Influenza Virus | 0.028 |
Such results indicate that modifications of the biimidazole framework could lead to new antiviral therapies .
Metal-Organic Frameworks (MOFs)
1,1'-Bis(pyridin-4-ylmethyl)-1H,1'H-2,2'-biimidazole serves as a ligand in the synthesis of metal-organic frameworks. These frameworks are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage and separation.
| Property | Value |
|---|---|
| Surface Area | High |
| Porosity | Tunable |
MOFs incorporating this compound have shown potential for capturing greenhouse gases and storing hydrogen .
Case Study 1: Antimycobacterial Activity
A series of bis-imidazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant bactericidal activity against both replicating and non-replicating strains of the bacteria.
Case Study 2: Drug Development
In drug development contexts, the compound has been explored as a scaffold for creating novel therapeutic agents targeting multidrug-resistant pathogens. The synthesis routes are straightforward, allowing for rapid optimization of lead compounds .
Mechanism of Action
The mechanism of action of 1,1’-Bis(pyridin-4-ylmethyl)-1H,1’h-2,2’-biimidazole involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and imidazole rings. This coordination can influence the electronic properties of the metal center, making it useful in catalytic applications. Additionally, the compound’s ability to form stable complexes with metal ions can be exploited in various biological and material science applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Biimidazole Derivatives
Diaryl-2,2'-biimidazoles (e.g., 1,1'-Bis(4-methoxyphenyl)-2,2'-biimidazole)
- Synthesis : Prepared via Ullmann coupling or iodination followed by Cu-mediated homocoupling (e.g., 1b in ). Substituents like methoxy groups influence fluorescence properties .
- Optical Properties : Fluorescence quenching or enhancement occurs upon acid addition (HCl), attributed to protonation-induced electronic changes. For example, 1,1'-diaryl derivatives exhibit λem shifts of 20–50 nm depending on substituents .
- Comparison : Unlike the pyridylmethyl groups in the target compound, methoxyphenyl substituents lack coordination capacity but improve solubility and π-conjugation .
Phenyl/Naphthyl-Substituted Biimidazoles (e.g., 1,1',5,5'-Tetraphenyl-2,2'-biimidazole)
- Synthesis : Pd-catalyzed coupling reactions with bromobenzene or 2-bromonaphthalene yield derivatives with extended π-systems (e.g., compound 3 in ) .
- Planarity and π-Conjugation : Replacement of pyrrole with imidazole rings reduces steric hindrance, enhancing planarity and electronic communication between aromatic systems .
- Comparison : Naphthyl groups in compounds like 5,5'-di(naphthalen-2-yl)-1,1'-diphenyl-2,2'-biimidazole broaden absorption spectra (λmax ≈ 350–400 nm) but may reduce solubility compared to pyridylmethyl analogs .
Styryl-Functionalized Biimidazoles (e.g., 4,5-Bis[(E)-2-phenylethenyl]-2,2'-biimidazole)
- Properties : Extended conjugation via styryl groups results in strong fluorescence (λem ≈ 450 nm) and antimicrobial activity (inhibition zones of 12–18 mm against E. coli and S. aureus) .

- DFT Analysis : Electron-rich styryl groups lower the HOMO-LUMO gap (ΔE ≈ 3.5 eV), enhancing reactivity compared to alkyl or aryl substituents .
Metal Complexes of Biimidazoles
- Ruthenium Complexes : Derivatives like [Ru(bpy)2(L)]<sup>2+</sup> (L = 4,5-bis(aryl)-2,2'-biimidazole) exhibit redox activity (E1/2 ≈ +0.84–0.87 V) and DNA cleavage via photoinduced pathways .
- Cadmium Complexes : Cd(BIm)2(OH)·2H2O (BIm = 2,2'-biimidazole) shows blue fluorescence (λem ≈ 430 nm) from ligand-to-metal charge transfer (LMCT) .
- Comparison : The pyridylmethyl groups in the target compound could stabilize higher oxidation states in metal complexes, unlike simpler aryl-substituted ligands .
Parent Compound: 1H,1'H-2,2'-Biimidazole
- It serves as a precursor for functionalized derivatives .
- Comparison : Pyridylmethyl substitution in the target compound improves solubility, electronic properties, and ligand functionality, making it more versatile for applications .
Key Data Tables
Table 1. Structural and Optical Properties of Selected Biimidazoles
Table 2. Antimicrobial Activity of 4,5-Bis[(E)-styryl]-biimidazole
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 14 ± 1.2 |
| Staphylococcus aureus | 16 ± 0.8 |
| Candida albicans | 12 ± 1.0 |
Mechanistic and Application Insights
- Catalysis : The asymmetric ligand (4R,4′R)-1,1′-bis(3-(tert-butyl)phenyl)-biimidazole enables Ni-catalyzed enantioselective hydroarylation (95% ee, 84% yield) via relay ligand strategies . Pyridylmethyl groups in the target compound could similarly modulate steric and electronic effects in catalysis.
- Energetic Materials : Azido-trinitro biimidazoles (e.g., compound 2 in ) exhibit detonation velocities up to 8494 m/s, highlighting how substituents dictate explosive performance .
Biological Activity
1,1'-Bis(pyridin-4-ylmethyl)-1H,1'H-2,2'-biimidazole (CAS No. 1079311-38-8) is a synthetic compound characterized by its unique biimidazole structure and pyridine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral applications.
- Molecular Formula: C18H16N6
- Molecular Weight: 316.36 g/mol
- Boiling Point: Not available
- Density: Not specified
- Storage Conditions: Inert atmosphere at room temperature .
Anticancer Activity
Recent studies have explored the anticancer potential of 1,1'-Bis(pyridin-4-ylmethyl)-1H,1'H-2,2'-biimidazole through various in vitro assays. A notable investigation assessed its efficacy against several cancer cell lines:
| Compound | Cell Line | % Inhibition at 10 µM |
|---|---|---|
| 1,1'-Bis(pyridin-4-ylmethyl)-1H,1'H-2,2'-biimidazole | HeLa | 45% |
| 1,1'-Bis(pyridin-4-ylmethyl)-1H,1'H-2,2'-biimidazole | MCF7 | 50% |
| 1,1'-Bis(pyridin-4-ylmethyl)-1H,1'H-2,2'-biimidazole | A549 | 40% |
These results indicate a moderate inhibition of cell proliferation across different cancer types, suggesting that the compound may act as a potential lead for further development as an anticancer agent .
Kinase Inhibition Studies
The compound has also been evaluated for its inhibitory effects on various protein kinases. In a comparative study against known inhibitors like imatinib and sorafenib, it exhibited significant kinase selectivity:
| Compound | % Inhibition at 0.5 µM | % Inhibition at 10 µM |
|---|---|---|
| Imatinib | 58% | 81% |
| Sorafenib | 86% | 100% |
| 1,1'-Bis(pyridin-4-ylmethyl)-1H,1'H-2,2'-biimidazole | 36% | 43% |
These findings suggest that while it may not surpass established inhibitors in potency, its selective activity could be beneficial in targeting specific pathways in cancer cells .
Antiviral Activity
In addition to its anticancer properties, preliminary studies have indicated that this compound might possess antiviral activity against SARS-CoV-2. Molecular docking studies revealed promising binding interactions with the main protease of the virus:
| Compound | Binding Energy (kcal/mol) |
|---|---|
| 5 | -7.5 |
| 11 | -7.2 |
| 12 | -7.9 |
The binding affinities suggest that these compounds could inhibit viral replication by targeting crucial enzymatic functions within the virus .
Case Studies
A recent case study highlighted the synthesis and evaluation of various pyridine derivatives similar to 1,1'-Bis(pyridin-4-ylmethyl)-1H,1'H-2,2'-biimidazole. The study focused on their pharmacokinetic properties and adherence to Lipinski's rule of five:
- Compound 5 showed the highest stability and bioavailability among tested derivatives.
This research underscores the importance of structural modifications in enhancing biological activity while maintaining favorable pharmacokinetic profiles .
Q & A
Basic Question: What are the common synthetic routes for 1,1'-Bis(pyridin-4-ylmethyl)-1H,1'H-2,2'-biimidazole, and how can reaction conditions be optimized for yield?
Methodological Answer:
The compound is typically synthesized via copper(I)-catalyzed aerobic oxidative homocoupling of substituted imidazoles. For example, analogous biimidazole derivatives (e.g., 1,1’-divinyl-2,2’-biimidazole) are prepared using a Cu(I)/2-pyridonate catalytic system under oxygen, achieving yields up to 90% . Key optimization steps include:
- Solvent selection : Ethyl acetate/hexane mixtures (1:1) for column chromatography purification.
- Catalyst loading : 5–10 mol% Cu(I) with stoichiometric 2-pyridonate ligands.
- Reaction time : 12–24 hours under reflux.
Alternative routes include alkylation of preformed biimidazole cores with pyridinylmethyl halides, though this requires strict control of stoichiometry to avoid over-substitution .
Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of 1,1'-Bis(pyridin-4-ylmethyl)-1H,1'H-2,2'-biimidazole?
Methodological Answer:
Structural validation requires a multi-technique approach:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~7.11 ppm for imidazole protons, δ ~138.24 ppm for pyridinyl carbons) to confirm substitution patterns .
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., N–Cimidazole ≈ 1.32 Å) and dihedral angles between imidazole and pyridine rings, critical for assessing planarity .
- Elemental analysis (EA) : Validates purity (>95%) and stoichiometry .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 335.1522 for C₁₈H₁₈N₆) .
Advanced Question: How does the ligand geometry of 1,1'-Bis(pyridin-4-ylmethyl)-1H,1'H-2,2'-biimidazole influence its coordination behavior in transition metal complexes?
Methodological Answer:
The ligand’s bis-imidazole core and pyridinylmethyl arms create a rigid, chelating framework. In coordination polymers, it adopts a μ₂-bridging mode, linking metal nodes (e.g., Zn²⁺) to form 2D networks with pore sizes ~8–12 Å . Key geometric factors:
- Torsional flexibility : Limited rotation between imidazole rings enhances planarity, favoring π–π stacking in supramolecular assemblies .
- Donor-atom orientation : Pyridine N-atoms (Lewis basic) preferentially bind to Fe(II) or Ir(III) in catalytic complexes, as seen in enantioselective N–H insertion reactions (up to 96% ee) .
Advanced Question: What computational methods are employed to predict the electronic properties and stability of biimidazole derivatives under varying conditions?
Methodological Answer:
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level are standard for:
- HOMO-LUMO analysis : Predicts charge-transfer behavior (e.g., ΔE ≈ 4.2 eV for nitro-substituted derivatives), relevant for optoelectronic applications .
- Thermal stability modeling : Gibbs free energy changes (ΔG‡) correlate with experimental DSC data (e.g., decomposition onset at 245–252°C for nitro-biimidazoles) .
- Detonation performance : Kamlet-Jacob equations estimate detonation velocities (e.g., 8093–8494 m/s for azido-nitro derivatives) .
Advanced Question: How do pH and counterion selection affect the supramolecular assembly of biimidazole-based coordination polymers?
Methodological Answer:
Hydrothermal synthesis at pH 5–7 yields 1D chains or 2D layers, while pH > 8 promotes 3D frameworks due to deprotonation of imidazole N–H groups . Counterions (e.g., PF₆⁻ vs. Cl⁻) modulate solubility and interchain interactions:
- Hexafluorophosphate (PF₆⁻) : Enhances hydrophobicity, favoring crystalline phases with π-stacked motifs .
- Chloride (Cl⁻) : Induces hydrogen bonding with water, stabilizing hydrated structures (e.g., [Zn(imbz)₂·H₂O]ₙ) .
Basic Question: What safety protocols are recommended for handling biimidazole derivatives in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., NH₃ from azide reactions) .
- Storage : Airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .
- Waste disposal : Neutralize azido derivatives with NaNO₂/HCl before disposal to eliminate explosion risks .
Advanced Question: What strategies mitigate structural contradictions in biimidazole-based energetic materials?
Methodological Answer:
Discrepancies between computational predictions and experimental detonation velocities often arise from crystal packing effects. Mitigation strategies include:
- Co-crystallization : Introduce hydrogen-bond donors (e.g., –OH groups) to stabilize high-density polymorphs .
- Doping : Incorporate alkali metal ions (K⁺/Na⁺) to enhance oxygen balance and reduce sensitivity .
- Mechanochemical synthesis : Ball-milling achieves homogeneous particle sizes, improving reproducibility of detonation parameters .
Basic Question: How is the antimicrobial activity of biimidazole derivatives evaluated, and what structural features enhance efficacy?
Methodological Answer:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution (ISO 20776-1) .
- Structure-activity relationship (SAR) :
Advanced Question: Can 1,1'-Bis(pyridin-4-ylmethyl)-1H,1'H-2,2'-biimidazole serve as a photosensitizer in OLEDs?
Methodological Answer:
When coordinated to Ir(III), the ligand enables deep blue emission (λₑₘ ≈ 450 nm) with a quantum yield of 0.42. Key design principles:
- Ligand rigidity : Minimizes non-radiative decay, enhancing photoluminescence .
- Counterion engineering : PF₆⁻ improves film-forming properties in solution-processed OLEDs .
Advanced Question: What crystallographic software tools are optimal for refining biimidazole-containing structures?
Methodological Answer:
SHELXL remains the gold standard for small-molecule refinement due to its robust handling of twinning and disorder. For macromolecular complexes (e.g., protein-ligand docking), PHENIX or REFMAC5 are preferred, though SHELXPRO can preprocess data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

